molecular formula C16H18N2O3S B2576498 ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899749-52-1

ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2576498
CAS No.: 899749-52-1
M. Wt: 318.39
InChI Key: PBUJPBRYOPYXJF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms. The structure features a 6-methyl group, a 2-oxo moiety, and a 4-[(2-methylphenyl)methylsulfanyl] substituent. The ethyl carboxylate group at position 5 enhances solubility and modulates electronic properties. Pyrimidine derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities .

The 2-oxo group contributes to hydrogen-bonding interactions, which are critical for biological activity . This compound is synthesized via Biginelli condensation, involving ethyl acetoacetate, thiourea, and substituted aldehydes under acidic conditions .

Properties

IUPAC Name

ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUJPBRYOPYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure includes a pyrimidine ring substituted with an ethyl ester and a methylsulfanyl group, which contribute to its biological activity.

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit activity against viral enzymes. For instance, pyridopyrimidine derivatives have shown inhibitory effects on HIV-1 integrase, suggesting a potential mechanism for antiviral action through enzyme inhibition .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have demonstrated that certain derivatives suppress COX-1 and COX-2 activities, presenting a pathway for anti-inflammatory effects . The half-maximal inhibitory concentration (IC50) values for some related compounds indicate significant anti-inflammatory potential.
  • Antibacterial Properties : Compounds targeting the methylerythritol phosphate pathway in bacteria have been synthesized based on similar structures. These compounds interact with essential enzymes like IspF, leading to antibacterial activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeMechanism of ActionIC50/EC50 ValuesReference
AntiviralInhibition of HIV-1 integraseEC50 = 90 µM
Anti-inflammatoryCOX enzyme inhibitionCOX-1 IC50 = 19.45 µM
COX-2 IC50 = 23.8 µM
AntibacterialTargeting IspF in bacteriaVariable by compound

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of novel pyridopyrimidine derivatives revealed that one compound exhibited an EC50 value of 90 µM against HIV-1 integrase. The molecular docking studies suggested that these compounds could effectively interact with critical residues in the enzyme's active site, indicating their potential as antiviral agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, several pyrimidine derivatives were screened for their anti-inflammatory properties using COX inhibition assays. Compounds showed IC50 values ranging from 19.45 µM to 42.1 µM against COX enzymes, demonstrating promising anti-inflammatory activity comparable to established drugs like celecoxib .

Case Study 3: Antibacterial Mechanism

Research on antibacterial agents targeting the methylerythritol phosphate pathway highlighted the effectiveness of pyrimidine-based compounds against Burkholderia pseudomallei. The study demonstrated that these compounds could stabilize proteins involved in bacterial metabolism, showcasing their potential as novel antibacterial agents .

Scientific Research Applications

Synthesis of Ethyl 6-Methyl-4-[(2-Methylphenyl)methylsulfanyl]-2-Oxo-1H-Pyrimidine-5-Carboxylate

The compound can be synthesized through various methods, including the Biginelli reaction, which is a well-known three-component reaction involving aldehydes, urea (or its derivatives), and β-keto esters. This reaction allows for the formation of pyrimidine derivatives with high yields and selectivity .

Key Synthesis Steps:

  • Step 1: React an aldehyde with a β-keto ester in the presence of urea.
  • Step 2: Introduce a methylsulfanyl group via nucleophilic substitution.
  • Step 3: Conduct cyclization to form the pyrimidine ring.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research in pharmaceuticals.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including the compound , possess significant anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation and apoptosis .

Case Study:
A study demonstrated that derivatives of pyrimidine exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways .

Antimicrobial Properties

Research has shown that this compound has antimicrobial effects against several bacterial strains. The compound disrupts bacterial cell wall synthesis and inhibits growth .

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Pseudomonas aeruginosa1824 µg/mL

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications. Its role as an anti-inflammatory agent has also been investigated.

Anti-inflammatory Effects

Studies have suggested that this compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Case Study:
In a controlled experiment, the compound was administered to animal models with induced inflammation. Results showed a significant decrease in pro-inflammatory cytokines compared to control groups, suggesting its utility as an anti-inflammatory drug candidate .

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modulating electronic and steric properties in medicinal chemistry applications.

ReagentConditionsProductSource
H₂O₂ (30%)Acetic acid, 60°C, 4 hSulfoxide derivative
mCPBADichloromethane, 0°C, 2 hSulfone derivative

Key Findings :

  • Oxidation with H₂O₂ in acetic acid selectively produces sulfoxides, while stronger oxidants like mCPBA yield sulfones.

  • The reaction rate depends on steric hindrance from the adjacent 2-methylphenyl group.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further functionalization.

ReagentConditionsProductSource
NaOH (2M)Ethanol/H₂O, reflux, 6 h6-Methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylic acid
HCl (6M)Dioxane, 80°C, 8 hAcid derivative (lower yield)

Key Findings :

  • Basic hydrolysis (saponification) provides higher yields (>85%) compared to acidic conditions (~60%).

  • Microwave-assisted methods reduce reaction times by 50% without compromising yield.

Nucleophilic Substitution at Sulfur

The methylsulfanyl group participates in nucleophilic displacement reactions, enabling diversification of the substituent.

NucleophileConditionsProductSource
BenzylamineDMF, 80°C, 12 h4-[(2-methylphenyl)benzylamino]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Sodium thiophenolateTHF, 60°C, 6 h4-[(2-methylphenyl)phenylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Key Findings :

  • Bulky nucleophiles like benzylamine require polar aprotic solvents (e.g., DMF) for efficient substitution.

  • Thiolate nucleophiles exhibit faster kinetics due to higher nucleophilicity.

Electrophilic Aromatic Substitution (EAS)

The 2-methylphenyl substituent undergoes electrophilic substitution, though reactivity is tempered by steric and electronic effects.

ReagentConditionsProductSource
HNO₃ (fuming)H₂SO₄, 0°C, 1 hNitro derivative at para position
Br₂ (1 eq)FeBr₃, CHCl₃, 25°C, 2 hBromo derivative at meta position

Key Findings :

  • Nitration occurs preferentially at the para position of the 2-methylphenyl group .

  • Bromination under mild conditions avoids overhalogenation.

Pyrimidine Ring Modifications

The pyrimidine core participates in cyclization and alkylation reactions, expanding structural complexity.

Reagent/ConditionsProductSource
LiHMDS, diethyl oxalateα,γ-diketobutanoic acid derivative
4-(Bromomethyl)acetophenoneAlkylated pyrimidine-thioether hybrid

Key Findings :

  • Lithium hexamethyldisilazide (LiHMDS) facilitates deprotonation at C-5, enabling oxalate coupling .

  • Alkylation with bromomethyl reagents introduces aromatic spacers for bioactivity studies .

Reduction of the Pyrimidinone Ring

The 2-oxo group can be reduced to improve solubility or alter hydrogen-bonding interactions.

ReagentConditionsProductSource
NaBH₄MeOH, 25°C, 3 h2-Hydroxy-1,2,3,4-tetrahydropyrimidine
LiAlH₄THF, reflux, 2 hOver-reduction to piperidine derivative

Key Findings :

  • NaBH₄ selectively reduces the carbonyl without affecting the ester group.

  • LiAlH₄ leads to complete ring saturation and ester reduction.

Critical Analysis of Reactivity Trends

  • Steric Effects : The 2-methylphenyl group hinders electrophilic substitution on the adjacent benzene ring, favoring para over ortho substitution .

  • Electronic Effects : The electron-withdrawing pyrimidinone ring deactivates the methylsulfanyl group, slowing nucleophilic substitution compared to aliphatic thioethers.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by stabilizing transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents at Position 4 Substituents at Position 2 Biological Activity (MIC Range)
Target Compound (2-Methylphenyl)methylsulfanyl Oxo Antimicrobial (Not explicitly reported)
Ethyl 4-Amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate Amino Phenacylsulfanyl Not reported
Ethyl 6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthioacetate Thietan-3-yloxy Thioacetate Antibacterial (MIC: 2–8 µg/mL)
Ethyl 3-Methyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate Oxo Sulfanylidene (thione) Not reported
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy Thioacetate Antifungal (MIC: 4–16 µg/mL)
Key Observations:
  • Position 4 Modifications: The (2-methylphenyl)methylsulfanyl group in the target compound enhances lipophilicity compared to the thietan-3-yloxy group in , which introduces polar ether-oxygen interactions. Amino substituents (as in ) reduce steric bulk but may decrease metabolic stability.
  • Position 2 Modifications :

    • The 2-oxo group in the target compound supports hydrogen bonding, whereas thioacetate (e.g., ) or sulfanylidene (e.g., ) groups alter electron distribution and redox properties.
Reactivity Trends:
  • Thioether groups (e.g., methylsulfanyl) are susceptible to oxidation, forming sulfoxides or sulfones, which can alter bioactivity .
  • Hydrazide derivatives (e.g., ) exhibit enhanced nucleophilic reactivity due to the –NH–NH– group.

Crystallographic and Hydrogen-Bonding Analysis

  • Hydrogen-Bonding Patterns :

    • The 2-oxo group in the target compound forms strong hydrogen bonds with adjacent NH groups, creating a planar ring structure conducive to π-π stacking .
    • Thioacetate derivatives (e.g., ) exhibit weaker hydrogen bonding due to sulfur’s lower electronegativity .
  • Ring Puckering: Pyrimidine rings in analogs like show nonplanar puckering (quantified via Cremer-Pople parameters), which may influence binding to rigid enzyme active sites .

Q & A

Q. What are common synthetic routes for ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction , a one-pot cyclocondensation of aldehydes, thioureas (or thioamides), and β-ketoesters like ethyl acetoacetate. This method yields dihydropyrimidinone derivatives, with the sulfide moiety introduced via substitution or post-functionalization. Reaction conditions (e.g., acid catalysis, solvent choice) significantly influence yield and regioselectivity .

Q. How is the purity and structural identity of the compound confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Software suites like SHELXL refine crystallographic data to resolve bond lengths, angles, and torsional ambiguities . Complementary techniques include:

  • NMR spectroscopy (1H/13C) to verify substituent positions.
  • IR spectroscopy to confirm carbonyl (C=O) and thioether (C-S) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using flow chemistry?

Design of Experiments (DoE) methodologies are critical. Parameters such as temperature, flow rate, reagent stoichiometry, and residence time are systematically varied. Statistical models (e.g., response surface analysis) identify optimal conditions to maximize yield and minimize side products. Flow chemistry enables precise control over exothermic reactions and improves scalability .

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into discrete patterns (e.g., chains, rings). This approach clarifies whether observed interactions are intrinsic to the molecule or artifacts of crystal packing. For example, conflicting O–H···O and N–H···S interactions can be resolved by analyzing their geometric parameters (distance, angle) and frequency across multiple unit cells .

Q. How are data contradictions addressed during crystallographic refinement?

  • Twinning detection : SHELXL’s Hooft parameter or R1/R2 discrepancy flags potential twinning.
  • Disorder modeling : Partial occupancy refinement for overlapping atoms.
  • Validation tools : CheckCIF reports identify outliers in bond lengths/angles.
  • ORTEP-3 visualization : Graphical interfaces help detect misplaced electron density peaks .

Q. What methodologies analyze the compound’s potential as a supramolecular building block?

Topological analysis (e.g., Hirshfeld surfaces) quantifies intermolecular interactions (C–H···π, van der Waals). Pair distribution function (PDF) analysis of powder XRD data reveals short- and long-range ordering. Computational tools (Mercury, CrystalExplorer) map interaction networks and predict stability in cocrystals .

Methodological Considerations

Q. How is experimental phasing performed for structurally novel derivatives?

SHELXC/D/E pipelines enable rapid experimental phasing via SAD/MAD methods. Heavy-atom derivatives (e.g., Se, Br) are introduced during synthesis. Data collection at multiple wavelengths (e.g., synchrotron sources) improves phase accuracy. For small molecules, direct methods in SHELXS often suffice .

Q. What safety protocols are critical for handling thioether-containing intermediates?

  • Ventilation : Use fume hoods to mitigate volatile byproducts (e.g., H2S).
  • Waste disposal : Segregate sulfur-containing waste for specialized treatment to avoid environmental contamination.
  • PPE : Acid-resistant gloves and goggles during reactions with corrosive catalysts (e.g., HCl, H2SO4) .

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